molecular formula C11H10N2O3 B8747245 (1-Carbamoyl-1H-indol-3-yl)-acetic acid

(1-Carbamoyl-1H-indol-3-yl)-acetic acid

Cat. No.: B8747245
M. Wt: 218.21 g/mol
InChI Key: PBJPTWYNCUJYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Carbamoyl-1H-indol-3-yl)-acetic acid is an indole derivative featuring a carbamoyl group at the 1-position and an acetic acid moiety at the 3-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors, antioxidants, and antihyperglycemic agents .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(1-carbamoylindol-3-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c12-11(16)13-6-7(5-10(14)15)8-3-1-2-4-9(8)13/h1-4,6H,5H2,(H2,12,16)(H,14,15)

InChI Key

PBJPTWYNCUJYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)N)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole Acetic Acid Derivatives

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Indole Derivatives
Compound Name Substituents (Indole Ring Positions) Molecular Weight Functional Groups Notable Properties
(1-Carbamoyl-1H-indol-3-yl)-acetic acid 1-Carbamoyl, 3-acetic acid 204.1 (as per H-NMR) Carboxamide, carboxylic acid Enhanced hydrogen bonding; potential for kinase inhibition
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Methyl, 3-acetic acid 189.21 Carboxylic acid Increased lipophilicity due to methyl group; used in R&D
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid 1,2-Dimethyl, 3-acetic acid 203.24 Carboxylic acid Steric hindrance from dual methyl groups; altered pharmacokinetics
N-(1H-Indol-3-yl)acetamide 3-Acetamide 174.20 Amide Improved membrane permeability; antioxidant potential
3-(1H-Indol-3-yl)acrylic acid 3-Acrylic acid 187.19 Conjugated carboxylic acid Extended π-system; potential for photodynamic applications
Key Observations:
  • Carbamoyl vs. Methyl/Acetamide Groups : The carbamoyl group in this compound provides stronger hydrogen-bonding capacity compared to methyl (e.g., 6-methyl derivative ) or acetamide (e.g., N-(1H-Indol-3-yl)acetamide ) substituents. This feature is advantageous in targeting enzymes or receptors requiring polar interactions.
  • Acetic Acid vs. Acrylic Acid: The absence of a conjugated double bond in the acetic acid moiety (vs.
  • Steric Effects : Dimethyl substitutions (e.g., 1,2-dimethyl derivative ) introduce steric hindrance, which may reduce binding affinity but enhance metabolic resistance.
Table 2: Reaction Conditions for Key Derivatives
Compound Key Reagents Coupling Agents Yield (%)
This compound Boc-guanidine, HATU, NMM Silica gel chromatography 79.1
2-(1H-Indol-3-yl)-N-phenylacetamide Phenylamine, DCC/DMAP Conventional amidation 75–85
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate 4-Nitrobenzoyl chloride, K₂CO₃ Alkylation 60–70

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